![molecular formula C8H18ClN5O3 B564376 H-Arg-Gly-OH HCl CAS No. 105241-88-1](/img/structure/B564376.png)
H-Arg-Gly-OH HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“H-Arg-Gly-OH HCl” is a dipeptide composed of the amino acids arginine (Arg) and glycine (Gly). It is a salt taste-enhancing dipeptide . The molecular weight is 267.72 and the chemical formula is C₈H₁₇N₅O₃ · HCl .
Synthesis Analysis
While specific synthesis methods for “H-Arg-Gly-OH HCl” were not found, general peptide synthesis methods can be applied. Peptides are typically synthesized by extending the peptide chain from the C-terminus . The amino groups are protected during the synthesis to prevent unwanted reactions . After the peptide bond formation, the protection groups are removed .
Physical And Chemical Properties Analysis
“H-Arg-Gly-OH HCl” has a molecular weight of 267.72 . Other specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Drug Delivery Systems
“H-Arg-Gly-OH HCl” may be involved in the development of drug delivery systems due to its peptide structure. Peptides like Arg-Gly-Asp (RGD) have been used to modify alginate chains, enhancing cell adhesion and creating reversible polymer networks without chemical crosslinking agents . This suggests that “H-Arg-Gly-OH HCl” could similarly be used to improve the efficacy of drug delivery vehicles.
Hydrogel Formation
Peptide-based hydrogels are an area of interest due to their modularity and inherent properties. “H-Arg-Gly-OH HCl” may contribute to the formation of low-molecular weight hydrogels, which have applications in drug delivery and tissue engineering .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
H-Arg-Gly-OH HCl, also known as Arginine-Glycine Hydrochloride, is a dipeptide composed of arginine and glycinePeptides are known to interact with various cellular components, including enzymes and carrier proteins .
Mode of Action
For instance, they can bind to enzymes, altering their activity, or couple with carrier proteins to facilitate the transport of certain molecules .
Biochemical Pathways
These pathways produce nitric oxide, polyamines, proline, glutamate, creatine, and agmatine, all of which have significant biological importance .
Pharmacokinetics
Peptides generally have unique pharmacokinetic properties that can be influenced by factors such as their size, charge, hydrophobicity, and the presence of specific amino acids .
Result of Action
For instance, they can alter enzyme activity, influence cellular signaling, or modulate the transport of molecules .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of peptides .
properties
IUPAC Name |
2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N5O3.ClH/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15;/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12);1H/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJDXUKLQUTBSV-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)N)CN=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.